molecular formula C9H16BrN3O3Si B13912141 2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane

2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B13912141
M. Wt: 322.23 g/mol
InChI Key: FQUJWVNJZDJPBZ-UHFFFAOYSA-N
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Description

2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane is a compound that features a unique combination of a bromo-nitroimidazole moiety and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The bromo group can participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitroimidazole: Shares the bromo-nitroimidazole core but lacks the trimethylsilane group.

    2-[(2-Nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane: Similar structure but without the bromo substituent.

    2-[(2-Bromo-5-aminoimidazol-1-yl)methoxy]ethyl-trimethylsilane: Contains an amino group instead of a nitro group.

Uniqueness

2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activity. The trimethylsilane group also adds to its stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-8(13(14)15)6-11-9(12)10/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUJWVNJZDJPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CN=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN3O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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